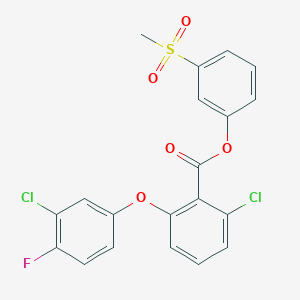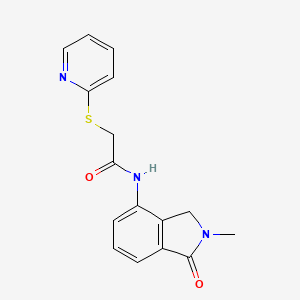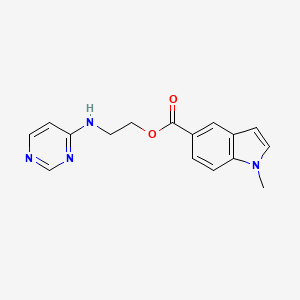
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate, also known as MCLA, is a chemical compound used in scientific research applications. It is a potent inhibitor of a protein called GPR35, which plays a role in various physiological processes.
Mechanism of Action
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate works by binding to a specific site on the GPR35 protein, preventing it from interacting with other molecules. This inhibition can lead to a decrease in the activity of GPR35 and its downstream signaling pathways.
Biochemical and physiological effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific process being studied. For example, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease. It has also been shown to decrease the production of cytokines, which are involved in immune response. Additionally, this compound has been shown to have an analgesic effect in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate in lab experiments is its specificity for GPR35. This allows researchers to study the effects of inhibiting this specific protein without affecting other signaling pathways. However, one limitation of using this compound is its potency. This compound is a very potent inhibitor, which can make it difficult to determine the optimal concentration for experiments.
Future Directions
There are several future directions for research involving (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate. One area of interest is the role of GPR35 in various diseases, such as inflammatory bowel disease and cancer. Additionally, researchers are interested in developing more selective inhibitors of GPR35 that can be used in clinical settings. Finally, there is interest in studying the downstream effects of GPR35 inhibition, particularly in the context of neuronal signaling.
In conclusion, this compound is a potent inhibitor of GPR35 that has been used in various scientific research applications. Its specificity for GPR35 makes it a valuable tool for studying the role of this protein in various physiological processes. While there are advantages and limitations to using this compound in lab experiments, there are also many future directions for research involving this compound.
Synthesis Methods
The synthesis of (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate involves several steps, starting with the reaction of 3-methylsulfonylphenylboronic acid with 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate has been used in various scientific research applications, particularly in the study of GPR35. This protein is involved in various physiological processes, including immune response, inflammation, and neuronal signaling. By inhibiting GPR35, this compound can help researchers better understand the role of this protein in these processes.
properties
IUPAC Name |
(3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FO5S/c1-29(25,26)14-5-2-4-12(10-14)28-20(24)19-15(21)6-3-7-18(19)27-13-8-9-17(23)16(22)11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNQASFUGCFJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC(=O)C2=C(C=CC=C2Cl)OC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)

![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)



![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)

![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)